molecular formula C8H4BrNO2 B1440895 6-Bromo-4H-3,1-benzoxazin-4-one CAS No. 449185-77-7

6-Bromo-4H-3,1-benzoxazin-4-one

Cat. No.: B1440895
CAS No.: 449185-77-7
M. Wt: 226.03 g/mol
InChI Key: RJIZHRFAWBZRDN-UHFFFAOYSA-N
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Description

6-Bromo-4H-3,1-benzoxazin-4-one is a chemical compound with the molecular formula C8H4BrNO2 and a molecular weight of 226.03 g/mol It is a member of the benzoxazinone family, characterized by a benzene ring fused to an oxazine ring

Biochemical Analysis

Biochemical Properties

6-Bromo-4H-3,1-benzoxazin-4-one plays a crucial role in biochemical reactions, particularly in the construction of pyrimidinyl substituted benzoxazinones, which are known to inhibit renin . Renin is an enzyme involved in the regulation of blood pressure, and its inhibition is a target for antihypertensive drugs. The compound interacts with enzymes and proteins through its bromine and oxazinone groups, forming stable complexes that inhibit enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins . The bromine atom in the compound’s structure is particularly important for its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic balance . It is also known to interact with cytochrome P450 enzymes, which are involved in its biotransformation and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its lipophilicity and molecular size, which affect its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production . Its localization can also influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4H-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid with bromine and acetic anhydride . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazinone ring. The reaction conditions generally include:

    Reagents: Anthranilic acid, bromine, acetic anhydride

    Solvent: Acetic acid

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and acetic anhydride.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 6-amino derivative, while oxidation might produce a this compound oxide.

Scientific Research Applications

6-Bromo-4H-3,1-benzoxazin-4-one has several scientific research applications:

Comparison with Similar Compounds

6-Bromo-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

6-bromo-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)8(11)12-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIZHRFAWBZRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718766
Record name 6-Bromo-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449185-77-7
Record name 6-Bromo-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 6-Bromo-4H-3,1-benzoxazin-4-one a valuable building block in organic synthesis?

A: this compound exhibits versatile reactivity towards various nucleophiles, making it a valuable starting material for constructing diverse heterocyclic systems. [] For instance, it reacts readily with hydrazine hydrate to yield 3-amino-4(3H)-quinazolinone. [] This intermediate can be further elaborated to access more complex structures like triazino(2,3-c)quinazolines and thiazole derivatives. [] This ability to readily form new carbon-nitrogen bonds highlights its potential in medicinal chemistry and materials science.

Q2: Beyond its reactivity with hydrazine, what other transformations can this compound undergo?

A: Research indicates that this compound can undergo a range of transformations. Notably, its reaction with malononitrile in the presence of sodium ethoxide yields a quinoline derivative. [] This transformation showcases the compound's versatility in constructing diverse heterocyclic scaffolds, particularly those relevant to drug discovery efforts.

  1. Dinisha, Patel, et al. "Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles." Journal of Chemical Research, vol. 38, no. 6, 2014, pp. 355-362.

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